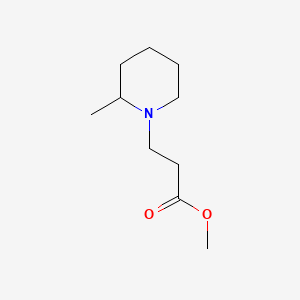
Methyl 3-(2-methylpiperidin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2-methylpiperidin-1-yl)propanoate” is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3 . This indicates the structural formula of the compound. The SMILES representation is CC1CCCCN1CCC(=O)OC , which provides a text notation for the compound’s structure.Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 185.27 . The compound should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists
Research on analogues of N-methyl-D-aspartate (NMDA) receptor antagonists, such as (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, explores the structural orientation optimal for receptor interaction. These compounds demonstrate high affinity for the NMDA receptor and protect against glutamate toxicity, suggesting potential applications in neurological conditions (Butler et al., 1998).
Microbial Production of Flavor Compounds
The microbial transformation of substrates to produce flavoring substances like 3-Methylthio-1-propanol showcases green and eco-friendly production methods. The optimization of production conditions for such compounds by microbial strains indicates potential applications in food technology and enhancement of aroma profiles in fermented foods (Ma et al., 2022).
Acetylcholinesterase Activity Measurement
Studies involving N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) for the measurement of acetylcholinesterase (AChE) activity in the human brain through PET imaging highlight the importance of such compounds in understanding brain function and diagnosing neurological disorders. The kinetic analysis of these compounds provides valuable data on AChE activity, which is crucial for the study of diseases like Alzheimer's (Koeppe et al., 1999).
Organic Sensitizers for Solar Cells
The engineering of organic sensitizers, which include donor, electron-conducting, and anchoring groups, for solar cell applications reflects the potential of piperidine derivatives in renewable energy technologies. These sensitizers show high efficiency in converting sunlight to electricity, demonstrating the broader applicability of piperidines in energy-related materials science (Kim et al., 2006).
Synthetic Microbial Community for Flavor Biosynthesis
The construction of synthetic microbial communities for the biosynthesis of volatile sulfur compounds, such as 3-(Methylthio)-1-propanol, by a multi-module division of labor approach illustrates the innovative use of microbial engineering in food science. This research aims to enhance flavor features of fermented foods, offering insights into the manipulation of microbial pathways for desired product profiles (Du et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-(2-methylpiperidin-1-yl)propanoate are currently unknown. This compound is used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation. The downstream effects of these pathway alterations would depend on the specific roles of the targets of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets and how stable it is in a biological environment.
Eigenschaften
IUPAC Name |
methyl 3-(2-methylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCRNZVEJBXMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
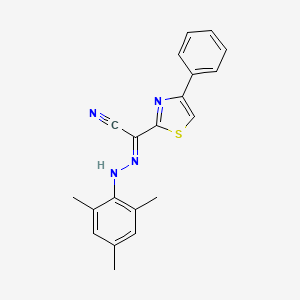
![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)



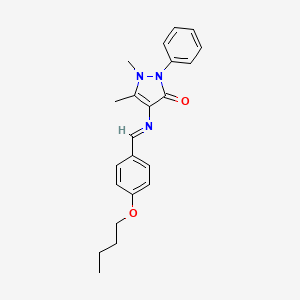
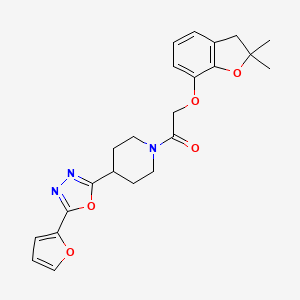
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)
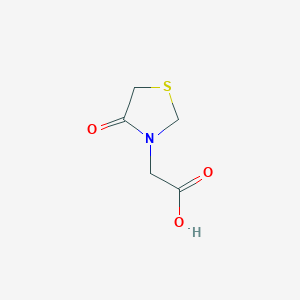
![(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2561692.png)

![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)


